N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSLAHQXECQZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group linked to a benzoxazole moiety. This unique structure contributes to its pharmacological profile.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 288.33 g/mol |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water |
1. Enzyme Inhibition
This compound has demonstrated significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). In a study evaluating related compounds, the compound exhibited an IC ranging from 10.93 nM to 25.06 nM for CA IX, indicating strong selectivity over CA II (IC: 1.55–3.92 μM) . This selective inhibition suggests potential applications in treating conditions where CA IX is implicated, such as cancer.
2. Anti-Cancer Activity
Research has shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The treatment resulted in a significant increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
| Cell Line | Apoptosis Induction (Annexin V-FITC %) |
|---|---|
| MDA-MB-231 | Increased from 0.18% to 22.04% |
3. Antibacterial Effects
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In one study, derivatives of benzenesulfonamide showed promising results against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates of approximately 80% at concentrations of 50 μg/mL .
The mechanism of action for this compound is primarily attributed to its ability to bind to specific biological targets such as enzymes and receptors. The benzoxazole moiety facilitates binding to the active sites of enzymes, leading to inhibition of their activity. Additionally, the sulfonamide group may interact with proteins affecting their function and contributing to the observed biological effects .
Case Study 1: Cardiovascular Effects
A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance compared to control conditions .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | No change |
| Benzenesulfonamide | 0.001 | Moderate decrease |
| Compound A | 0.001 | Significant decrease |
Case Study 2: Antioxidant Activity
Another investigation focused on the antioxidant properties of benzoxazole derivatives including this compound. The study reported IC values for antioxidant activity between 38.54 µM and 80.02 µM, indicating potential for use in formulations aimed at oxidative stress mitigation .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, a related study reported that similar sulfonamide derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Potential : Research indicates that sulfonamides can inhibit tumor growth. The benzoxazole moiety is believed to enhance the compound's ability to interact with cancer cell targets, potentially leading to effective treatments .
2. Biological Activity
The compound's interaction with biological targets has been a focus of several studies:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to bind effectively to active sites on these enzymes.
- Neuroprotective Effects : Some derivatives of benzoxazole compounds have shown promise in neuroprotection, suggesting that this compound could be explored further for neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on related sulfonamide compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications in the benzoxazole structure could enhance antimicrobial potency (MIC values as low as 5 µM) compared to existing treatments .
Industrial Applications
Beyond medicinal uses, this compound finds applications in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced materials with specific thermal and mechanical properties.
- Chemical Processes : It is utilized in developing new chemical reactions and processes due to its unique reactivity profile.
Comparison with Similar Compounds
Structural Analogs with Antimicrobial Activity
Table 1: Key Antimicrobial Sulfonamide Derivatives
Key Observations :
- The benzoxazole group in the target compound may offer enhanced metabolic stability compared to oxazole or thiazole analogs due to its fused aromatic structure .
- Chloro-substituted benzoyl groups (e.g., Compounds 11 and 18) significantly improve antimicrobial efficacy, suggesting electron-withdrawing substituents optimize activity .
Pharmacological Agents Targeting Nuclear Receptors
Table 2: LXR-Activating Sulfonamides
Key Observations :
- The trifluoroethyl group in T0901317 enhances lipophilicity and receptor binding compared to T0314407, demonstrating the impact of fluorinated substituents .
- While N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide lacks direct LXR activation data, its benzoxazole moiety could modulate receptor interactions differently than T0901317’s trifluoromethyl groups.
Anticancer and Cytotoxic Analogs
Table 3: Anticancer Sulfonamide Derivatives
Key Observations :
- Thiadiazole and quinoxaline substituents (e.g., AL56, Quinazoline 9) enhance DNA intercalation or enzyme inhibition, whereas benzoxazole may offer distinct binding modes due to its planar structure .
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Chloro, trifluoromethyl, and nitro groups improve antimicrobial and receptor-binding activities by increasing electrophilicity .
- Heterocyclic Moieties: Benzoxazole, thiazole, and oxadiazole rings modulate solubility and target specificity. Benzoxazole’s fused ring system may confer greater stability than monocyclic analogs .
- Sulfonamide Linker : The -SO₂NH- group is critical for hydrogen bonding with biological targets, such as enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-aminophenylbenzoxazole with benzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, followed by refluxing for 6–8 hours. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Purification involves column chromatography (silica gel) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and sulfonamide bond formation.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation .
Q. What preliminary biological screening models are used to evaluate its activity?
- Methodological Answer : Initial assays include:
- In vitro cytotoxicity against human cancer cell lines (e.g., HEPG2, MCF-7) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin.
- Enzyme inhibition studies (e.g., COX-2, carbonic anhydrase) via fluorometric or colorimetric kits.
- Receptor binding assays (e.g., β3-adrenergic receptor agonism) using radiolabeled ligands in transfected HEK293 cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across different experimental models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). To address this:
- Standardize protocols using guidelines like the NIH Assay Guidance Manual .
- Validate findings via orthogonal assays (e.g., SPR for binding kinetics alongside cellular cAMP assays).
- Perform meta-analyses of published IC₅₀ values, adjusting for variables like cell passage number or solvent effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : SAR studies involve:
- Systematic substitution : Modify the benzoxazole ring (e.g., halogenation at position 5) or sulfonamide para-substituents (e.g., nitro, trifluoromethyl).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like β3-adrenergic receptors.
- Pharmacophore mapping : Compare with analogs (e.g., thiazole or oxazole derivatives) to identify critical hydrogen-bonding motifs .
Q. How can the compound’s metabolic stability and pharmacokinetics be evaluated preclinically?
- Methodological Answer : Key steps include:
- In vitro metabolism : Incubate with rat/human liver microsomes (RLM/HLM) and analyze metabolites via LC-MS/MS.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction.
- Pharmacokinetic profiling : Administer intravenously/orally to Sprague-Dawley rats, with serial blood sampling for AUC and bioavailability calculations .
Q. What advanced techniques elucidate its mechanism of action at the molecular level?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify real-time binding to immobilized receptors.
- Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes (e.g., β3-adrenergic receptor).
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .
Q. How does the compound perform in combination therapies, such as with radiation or other drugs?
- Methodological Answer :
- Radiosensitization assays : Expose HEPG2 cells to γ-irradiation (8 kGy) alongside sub-IC₅₀ doses of the compound; measure synergy via Chou-Talalay analysis.
- Checkpoint inhibitor synergy : Test with anti-PD-1 antibodies in murine cancer models, monitoring tumor regression and immune infiltration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
